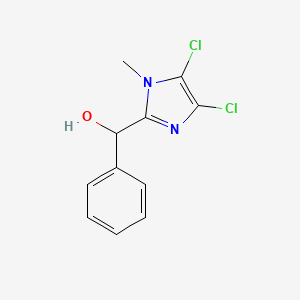
3-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone, also known as DCF, is a synthetic compound that has been widely used in scientific research. This compound is a potent inhibitor of bacterial quorum sensing, which is a process by which bacteria communicate with each other to coordinate their behavior. DCF has been shown to have a range of biological effects, including antibacterial, antifungal, antiviral, and anticancer properties.
Mechanism of Action
3-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone works by inhibiting bacterial quorum sensing, which is a process by which bacteria communicate with each other to coordinate their behavior. This process involves the production and detection of small signaling molecules called autoinducers. 3-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone interferes with this process by binding to the autoinducer receptor and preventing the signaling molecule from binding, thereby disrupting the communication between bacteria.
Biochemical and Physiological Effects
3-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of virulence factors in bacteria, which can reduce the severity of infections. 3-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has also been shown to have antifungal and antiviral properties, which could be useful in the treatment of fungal and viral infections. Additionally, 3-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been shown to have anticancer properties, which could be useful in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone in lab experiments is its potency as an inhibitor of bacterial quorum sensing. This makes it a useful tool for studying the role of quorum sensing in bacterial behavior and for developing new antibacterial agents. However, one limitation of using 3-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone is that it can be toxic to some cell types at high concentrations, which can limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on 3-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone. One area of interest is the development of new antibacterial agents based on the structure of 3-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone. Another area of interest is the investigation of the potential use of 3-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone as an antifungal or antiviral agent. Additionally, there is interest in studying the anticancer properties of 3-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone and its potential use in cancer treatment. Finally, there is interest in investigating the potential use of 3-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone in combination with other drugs or therapies to enhance its effectiveness.
Synthesis Methods
The synthesis of 3-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone involves the condensation of 3,4-dichlorobenzaldehyde and 4-methoxybenzaldehyde with furanone in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, which results in the formation of 3-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone as a yellow crystalline solid.
Scientific Research Applications
3-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been extensively studied for its potential use as an antibacterial agent. It has been shown to inhibit the production of virulence factors in a variety of bacterial species, including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. 3-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has also been investigated for its antifungal and antiviral properties, as well as its potential as an anticancer agent.
properties
IUPAC Name |
(3E)-3-[(3,4-dichlorophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2O3/c1-22-14-5-3-12(4-6-14)17-10-13(18(21)23-17)8-11-2-7-15(19)16(20)9-11/h2-10H,1H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAICFDHZNQXNPG-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)Cl)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C\C3=CC(=C(C=C3)Cl)Cl)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[(3,4-dichlorophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5160217.png)

![3-chloro-N-cyclopentyl-4-{[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5160234.png)
![2,5-bis[4'-(trifluoromethyl)-2-biphenylyl]-1,3,4-oxadiazole](/img/structure/B5160240.png)

![5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5160254.png)
![N-[2-methoxy-5-(propionylamino)phenyl]benzamide](/img/structure/B5160261.png)
![9-[4-(2-methylphenoxy)butyl]-9H-carbazole](/img/structure/B5160265.png)
![2-fluoro-N-[(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5160275.png)
![N-(sec-butyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5160282.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B5160283.png)

![N-(2,5-dimethoxyphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5160301.png)
![1-[4-methyl-2-(1-naphthylamino)-1,3-thiazol-5-yl]ethanone hydrochloride](/img/structure/B5160304.png)